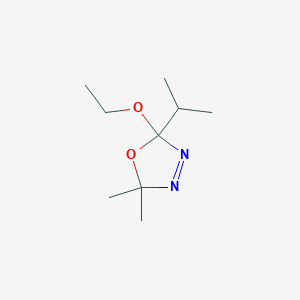![molecular formula C9H17GeNO3 B14409334 1-(Prop-2-en-1-yl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane CAS No. 84692-66-0](/img/structure/B14409334.png)
1-(Prop-2-en-1-yl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Prop-2-en-1-yl)-2,8,9-trioxa-5-aza-1-germabicyclo[333]undecane is a complex organogermanium compound This compound is part of a class of bicyclic compounds that contain germanium, oxygen, and nitrogen atoms in their structure
Vorbereitungsmethoden
The synthesis of 1-(Prop-2-en-1-yl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane typically involves the reaction of tris(2-hydroxyethyl)amine with germanium tetrachloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with prop-2-en-1-yl bromide to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as toluene or dichloromethane, for several hours .
Analyse Chemischer Reaktionen
1-(Prop-2-en-1-yl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced germanium species.
Wissenschaftliche Forschungsanwendungen
1-(Prop-2-en-1-yl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in various organic reactions.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its ability to modulate immune responses.
Wirkmechanismus
The mechanism of action of 1-(Prop-2-en-1-yl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(Prop-2-en-1-yl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane is similar to other bicyclic compounds containing silicon or phosphorus instead of germanium. Some similar compounds include:
1-Methoxy-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: This compound contains silicon instead of germanium and has similar chemical properties and applications.
1-(Prop-2-en-1-yl)-2,8,9-trioxa-5-aza-1-phosphabicyclo[3.3.3]undecane: This compound contains phosphorus instead of germanium and is used in similar applications.
The uniqueness of 1-(Prop-2-en-1-yl)-2,8,9-trioxa-5-aza-1-germabicyclo[33
Eigenschaften
CAS-Nummer |
84692-66-0 |
|---|---|
Molekularformel |
C9H17GeNO3 |
Molekulargewicht |
259.87 g/mol |
IUPAC-Name |
1-prop-2-enyl-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C9H17GeNO3/c1-2-3-10-12-7-4-11(5-8-13-10)6-9-14-10/h2H,1,3-9H2 |
InChI-Schlüssel |
MPJMDNJEKQCSHD-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC[Ge]12OCCN(CCO1)CCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-2-[(4-methylphenoxy)methoxy]pyrimidine](/img/structure/B14409253.png)
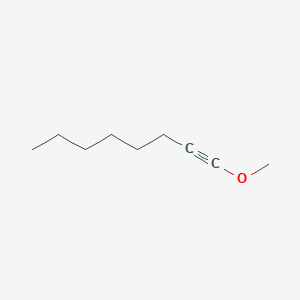
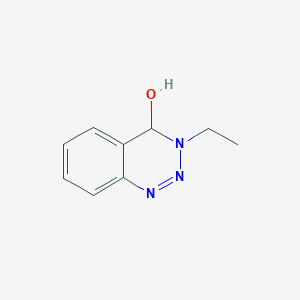
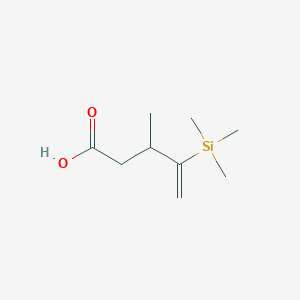
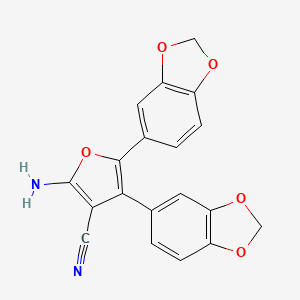
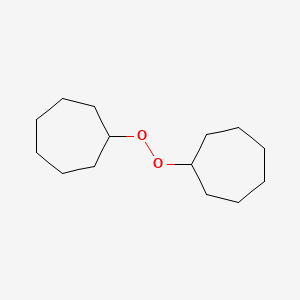
![6-Methylspiro[4.5]deca-2,6-dien-1-one](/img/structure/B14409292.png)
![N,N-Diethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14409293.png)
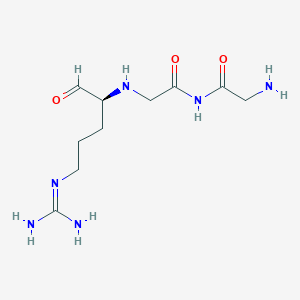
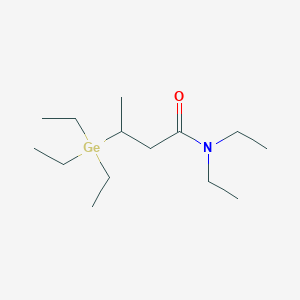
![1-[Bromo(nitro)methyl]-4-methylbenzene](/img/structure/B14409327.png)
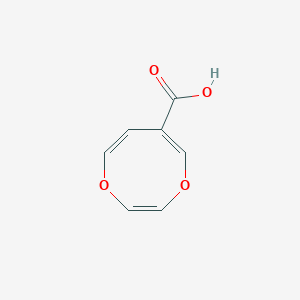
![[2-Oxo-3-(sulfanylmethyl)azepan-1-yl]acetic acid](/img/structure/B14409342.png)
